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Compound of Interest

Compound Name: Pyrimidine-2,4,5-triamine

Cat. No.: B1267316

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Pyrimidine-2,4,5-triamine (CsH7Ns), a key heterocyclic compound with significant potential in
medicinal chemistry and drug development. This document summarizes known mass
spectrometry data and provides expected ranges for NMR and IR spectroscopy based on
analogous compounds, alongside detailed experimental protocols.

Molecular and Spectroscopic Overview

Pyrimidine-2,4,5-triamine is a substituted pyrimidine with a molecular weight of 125.13 g/mol .
[1] Its structure, featuring three amino groups on the pyrimidine core, gives rise to a distinct
spectroscopic signature. While a complete set of publicly available experimental spectra is
limited, this guide compiles the most relevant data to aid in the characterization and analysis of
this compound.

Table 1: Key Properties of Pyrimidine-2,4,5-triamine

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1267316?utm_src=pdf-interest
https://www.benchchem.com/product/b1267316?utm_src=pdf-body
https://www.benchchem.com/product/b1267316?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrimidine-2_4_5-triamine
https://www.benchchem.com/product/b1267316?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula CaH7Ns [1]
IUPAC Name pyrimidine-2,4,5-triamine [1]
Molecular Weight 125.13 g/mol [1]
CAS Number 3546-50-7 [1]
InChikey CSNFMBGHUOSBFU- ]

UHFFFAOYSA-N

SMILES C1=C(C(=NC(=N1)N)N)N [1]

Spectroscopic Data
Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) data for Pyrimidine-2,4,5-triamine is available
through the NIST Mass Spectrometry Data Center. The data confirms the molecular weight of
the compound.

Table 2: Mass Spectrometry Data for Pyrimidine-2,4,5-triamine

Second Highest

Database Top Peak (m/z) Third Highest (m/z)
(m/z)
NIST Main Library 125 28 56
NIST Replicate
125 43 56

Library

Data obtained from the NIST Mass Spectrometry Data Center as referenced in PubChem.[1]

The prominent peak at m/z 125 corresponds to the molecular ion [M]*e, confirming the
molecular weight of Pyrimidine-2,4,5-triamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental *H and 3C NMR spectra for Pyrimidine-2,4,5-triamine are not readily available

in the public domain. However, based on the analysis of related pyrimidine derivatives, the

expected chemical shifts can be predicted. PubChem also indicates the existence of a 1°N

NMR spectrum for this compound.[1]

Table 3: Predicted *H NMR Chemical Shifts for Pyrimidine-2,4,5-triamine

Proton

Predicted Chemical
Shift (ppm)

Multiplicity

Notes

H-6

7.0-8.0

Singlet

The sole aromatic
proton on the
pyrimidine ring. Its
chemical shift will be
influenced by the
three amino

substituents.

-NHz (C2)

5.0-7.0

Broad Singlet

Chemical shift is
solvent-dependent
and protons are
exchangeable with
D:20.

-NH: (C4)

50-7.0

Broad Singlet

Chemical shift is
solvent-dependent
and protons are
exchangeable with
D20.

-NH:z (C5)

45-6.5

Broad Singlet

Likely to be the most
shielded of the amino
groups. Chemical shift
is solvent-dependent
and protons are
exchangeable with
D20.
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Table 4: Predicted 13C NMR Chemical Shifts for Pyrimidine-2,4,5-triamine

Predicted Chemical Shift

Carbon Notes
(ppm)
Carbon attached to two
C-2 155 - 165 nitrogen atoms and an amino
group.
Carbon attached to two
C4 150 - 160 nitrogen atoms and an amino
group.
Carbon attached to an amino
C-5 100 - 115
group and a carbon atom.
The only carbon atom bonded
C-6 135 - 145

to a hydrogen.

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental IR data with peak assignments for Pyrimidine-2,4,5-triamine is not
available. However, the characteristic absorption bands for the functional groups present in the
molecule can be predicted.

Table 5: Predicted IR Absorption Bands for Pyrimidine-2,4,5-triamine

Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3500 - 3300 Strong, Broad N-H Stretch Primary Amine (-NHz)
3100 - 3000 Medium C-H Stretch Aromatic C-H

1650 - 1580 Strong C=C and C=N Stretch  Pyrimidine Ring

1640 - 1560 Medium N-H Bend Primary Amine (-NHz)
1350 - 1250 Medium C-N Stretch Aromatic Amine
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Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for
pyrimidine derivatives, which are applicable to Pyrimidine-2,4,5-triamine.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs, or D20).

o Transfer the solution to a standard 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled 13C experiment.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact.

Data Acquisition (FT-IR):

e Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

o Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation (El):

¢ Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

 Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
Data Acquisition (GC-MS):

« lonization Mode: Electron lonization (EIl) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 20-300.

GC Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: A temperature gradient appropriate for the volatility of the compound.
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Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized compound like Pyrimidine-2,4,5-triamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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